![molecular formula C18H24FNO4 B5468247 8-(2-fluoro-4,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5468247.png)
8-(2-fluoro-4,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-fluoro-4,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one, also known as FDU-PB-22, is a synthetic cannabinoid that was first identified in 2012. It belongs to the family of indole-derived synthetic cannabinoids and has been found to have potent agonist activity at the cannabinoid receptors.
Wirkmechanismus
8-(2-fluoro-4,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one binds to the CB1 and CB2 receptors in the body, which are G protein-coupled receptors. Activation of these receptors leads to a cascade of intracellular signaling events that ultimately result in the modulation of various physiological processes. This compound has been found to have a higher affinity for the CB1 receptor than the CB2 receptor.
Biochemical and physiological effects:
This compound has been found to produce a range of biochemical and physiological effects in the body. It has been shown to have analgesic, anti-inflammatory, and anxiolytic properties. This compound has also been found to have a negative impact on the cardiovascular system, with studies showing that it can cause an increase in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
8-(2-fluoro-4,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has several advantages as a research tool. It is a potent agonist at the CB1 and CB2 receptors, which makes it useful for studying the effects of synthetic cannabinoids on the endocannabinoid system. This compound is also relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also limitations to the use of this compound in lab experiments. One major limitation is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids in the body. Additionally, this compound has been found to have a high affinity for the CB1 receptor, which may limit its usefulness for studying the effects of cannabinoids on the CB2 receptor.
Zukünftige Richtungen
There are several future directions for research involving 8-(2-fluoro-4,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one. One area of interest is the development of more selective agonists for the CB2 receptor, which may have therapeutic potential for the treatment of various diseases. Another area of research is the development of synthetic cannabinoids that have fewer negative cardiovascular effects than this compound. Additionally, further studies are needed to understand the long-term effects of synthetic cannabinoids on the endocannabinoid system and the body as a whole.
Synthesemethoden
The synthesis of 8-(2-fluoro-4,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one involves the reaction of 2-fluoro-4,5-dimethoxybenzylamine with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then reacted with 1-bromo-8-azaspiro[4.5]decane to yield this compound.
Wissenschaftliche Forschungsanwendungen
8-(2-fluoro-4,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been used extensively in scientific research to understand the mechanism of action of synthetic cannabinoids. It has been found to be a potent agonist at the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. This compound has been used to study the effects of synthetic cannabinoids on the endocannabinoid system, which is involved in regulating various physiological processes such as appetite, pain, and mood.
Eigenschaften
IUPAC Name |
9-[(2-fluoro-4,5-dimethoxyphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO4/c1-22-15-10-13(14(19)11-16(15)23-2)12-20-8-7-18(5-3-9-24-18)6-4-17(20)21/h10-11H,3-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWBSXIFTOJMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCC3(CCCO3)CCC2=O)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.